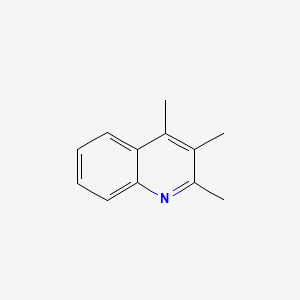

2,3,4-Trimethylquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3,4-trimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N/c1-8-9(2)11-6-4-5-7-12(11)13-10(8)3/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBCFHWSPNHEYGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N=C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10947230 | |

| Record name | 2,3,4-Trimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10947230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2437-72-1, 51366-52-0 | |

| Record name | 2,3,4-Trimethylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2437-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4-Trimethylquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002437721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4-Trimethylquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051366520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4-Trimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10947230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4-TRIMETHYLQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7HLP41FH32 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Significance in Quinoline Chemistry

The quinoline (B57606) scaffold is a fundamental structure in the field of heterocyclic chemistry and is a common motif in a wide array of natural products, particularly alkaloids, and synthetic compounds with diverse applications. researchgate.net The addition of three methyl groups to the quinoline core at the 2, 3, and 4 positions, as seen in 2,3,4-trimethylquinoline, imparts distinct characteristics to the molecule. These electron-donating methyl groups influence the electron density of the heterocyclic ring system, which in turn affects the compound's reactivity in various chemical transformations.

For instance, the presence of these methyl groups can enhance the molecule's stability and modulate its reactivity in electrophilic substitution reactions. smolecule.com The specific arrangement of these substituents also creates a unique steric and electronic environment around the nitrogen atom and the adjacent positions, influencing how the molecule interacts with other chemical species and biological targets. This makes this compound a valuable building block in organic synthesis, allowing for the creation of more complex and novel quinoline derivatives with tailored properties. smolecule.com

Overview of Research Domains for 2,3,4 Trimethylquinoline and Its Derivatives

Classical Quinoline Synthesis Protocols

The foundation of quinoline synthesis rests on several eponymous reactions developed in the late 19th and early 20th centuries. These methods, while classical, remain fundamental in organic chemistry for constructing the quinoline core.

Friedlander Synthesis and its Application to Trimethylquinolines

The Friedländer synthesis, first reported by Paul Friedländer in 1882, is a straightforward and efficient method for generating quinoline derivatives. wikipedia.orgnih.gov The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (a reactive CH2 group adjacent to a carbonyl). wikipedia.orgorganic-chemistry.org The process is typically catalyzed by acids or bases. organic-chemistry.org

For the specific synthesis of this compound, the required starting materials would be a 2-aminoaryl ketone and a suitable ketone. The reaction mechanism proceeds through an initial aldol-type condensation between the two carbonyl-containing reactants, followed by cyclization and dehydration (loss of a water molecule) to form the aromatic quinoline ring system. wikipedia.org

Table 1: Proposed Friedländer Synthesis Reactants for this compound

| Reactant A (2-Aminoaryl Ketone) | Reactant B (α-Methylene Ketone) | Product |

|---|

The reaction can be catalyzed by various acids, including toluenesulfonic acid and trifluoroacetic acid, or even by agents like iodine. wikipedia.org

Combes Quinoline Synthesis: Mechanism and Regioselectivity Considerations

The Combes quinoline synthesis, reported in 1888, involves the reaction of an aniline (B41778) with a β-diketone under acidic conditions, typically using concentrated sulfuric acid. wikipedia.org This method is particularly well-suited for the preparation of 2,4-substituted quinolines. wikipedia.org

The mechanism unfolds in several steps:

Schiff Base Formation : The aniline reacts with one of the carbonyl groups of the β-diketone to form a Schiff base intermediate. wikipedia.org

Tautomerization : The Schiff base tautomerizes to the more stable enamine form. This step is crucial as the enamine is a more reactive nucleophile. youtube.com

Cyclization : In the presence of a strong acid catalyst, the enamine undergoes an intramolecular electrophilic attack on the aromatic ring (annulation), which is the rate-determining step. wikipedia.org

Dehydration : The resulting intermediate is protonated and subsequently loses a molecule of water to yield the final, stable quinoline product. wikipedia.orgyoutube.com

To synthesize this compound via the Combes method, aniline would be reacted with 3-methyl-2,4-pentanedione (B1204033). A key consideration in the Combes synthesis is regioselectivity, especially when using unsymmetrical β-diketones. The direction of the initial condensation and the subsequent cyclization determines the final substitution pattern on the quinoline ring.

Skraup and Doebner-von Miller Reaction Pathways for Quinoline Formation

The Skraup and Doebner-von Miller reactions are closely related methods for quinoline synthesis. The original Skraup synthesis involves reacting aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.org The reaction is known for being vigorous. wikipedia.org

The Doebner-von Miller reaction is a more versatile and widely used modification. It employs the reaction of an aniline with α,β-unsaturated aldehydes or ketones in the presence of an acid catalyst, such as hydrochloric acid or Lewis acids. wikipedia.orgiipseries.org To produce various substituted quinolines, the α,β-unsaturated carbonyl compound can be generated in situ from the aldol (B89426) condensation of two carbonyl compounds. wikipedia.org

The mechanism is complex and has been a subject of study, but it is generally understood to involve the following key transformations:

Michael Addition : The aniline undergoes a conjugate (1,4-) addition to the α,β-unsaturated carbonyl compound.

Cyclization : The resulting intermediate undergoes an acid-catalyzed intramolecular cyclization.

Dehydration and Oxidation : The cyclized intermediate then dehydrates and is oxidized to form the aromatic quinoline ring.

For the synthesis of this compound, aniline would be reacted with an appropriately substituted α,β-unsaturated ketone, such as 3-methyl-3-penten-2-one.

Table 2: Comparison of Classical Quinoline Synthesis Pathways

| Synthesis Method | Key Reactants | Catalyst/Conditions | Typical Product Substitution |

|---|---|---|---|

| Friedländer | 2-Aminoaryl ketone + α-Methylene ketone | Acid or Base | 2,3-Disubstituted Quinolines |

| Combes | Aniline + β-Diketone | Strong Acid (e.g., H₂SO₄) | 2,4-Disubstituted Quinolines. wikipedia.org |

| Doebner-von Miller | Aniline + α,β-Unsaturated carbonyl | Acid (Protic or Lewis) | Variably substituted Quinolines |

| Skraup | Aniline + Glycerol + Oxidizing agent | H₂SO₄, Heat | Unsubstituted or simply substituted Quinolines |

Cyclization Reactions of Precursors to this compound

Beyond the classical named reactions, the synthesis of this compound can be achieved through the cyclization of specifically designed acyclic precursors. This strategy involves first constructing a linear molecule that already contains the necessary carbon and nitrogen framework, which is then induced to cyclize. An example involves the cyclization of α,β-unsaturated N-aryliminium salts, which can be formed from the condensation of an aniline with an α,β-unsaturated carbonyl compound. acs.org These intermediates can then undergo electrocyclization or acid-catalyzed ring closure to form the quinoline system. This approach allows for greater control over the substitution pattern by building complexity into the linear precursor before the final ring-forming step.

Modern Synthetic Innovations and Green Chemistry Approaches

While classical methods are robust, modern organic synthesis seeks to develop more efficient, selective, and environmentally benign pathways.

Transition Metal-Catalyzed Syntheses of Quinoline Scaffolds

In recent years, transition metal catalysis has emerged as a powerful tool for constructing heterocyclic rings, including the quinoline scaffold. These methods often offer high efficiency and can proceed under milder conditions than many classical syntheses. A prominent strategy involves the C–H activation and annulation (ring-forming) reactions between anilines and alkynes. acs.org For instance, cobalt(III) catalysts have been effectively used to synthesize quinolines directly from anilines and alkynes. acs.org In such a reaction, the transition metal catalyst facilitates the activation of a C-H bond on the aniline and orchestrates the subsequent cyclization with the alkyne partner. To form this compound using this approach, one could envision the catalyzed reaction of aniline with 2-pentyne, although controlling the regiochemistry of alkyne insertion would be a critical challenge. Other metals, such as palladium, have also been employed in oxidative annulation reactions to assemble quinoline derivatives. acs.org These modern techniques represent a significant advance, providing alternative routes that can expand the scope and improve the sustainability of quinoline synthesis.

Reaction Mechanisms and Chemical Transformations of 2,3,4 Trimethylquinoline

Oxidative Reactions and Formation of Quinoline (B57606) Derivatives

The oxidation of 2,3,4-trimethylquinoline can be directed at either the methyl groups or the aromatic rings, depending on the choice of oxidizing agent and reaction conditions. The presence of three methyl groups on the pyridine (B92270) ring influences the reactivity of the molecule.

Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO4) under harsh conditions (e.g., heat), can lead to the degradation of the benzene (B151609) ring and the oxidation of the methyl groups. This can ultimately yield pyridinecarboxylic acids. For instance, the oxidation of various alkylquinolines often results in the formation of quinolinic acid (pyridine-2,3-dicarboxylic acid) or other pyridinecarboxylic acids through the cleavage of the benzene ring. In the case of this compound, a potential product of vigorous oxidation would be pyridine-2,3,4-tricarboxylic acid, assuming complete oxidation of the methyl groups and the benzene ring system.

More controlled oxidation can target the methyl groups. The methyl group at the 4-position is generally more susceptible to oxidation than those at the 2- and 3-positions due to the electronic effects of the quinoline ring system. Selective oxidation might be achievable using milder reagents. For example, selenium dioxide (SeO2) is often used for the oxidation of benzylic methyl groups to aldehydes. It is plausible that under controlled conditions, one of the methyl groups, likely at the 4-position, could be oxidized to a formyl group, yielding 3,4-dimethylquinoline-2-carbaldehyde, or further to a carboxylic acid.

Table 1: Potential Oxidative Reactions of this compound

| Oxidizing Agent | Potential Product(s) | Reaction Focus |

| Potassium Permanganate (hot, conc.) | Pyridine-2,3,4-tricarboxylic acid | Degradation of benzene ring and oxidation of methyls |

| Selenium Dioxide (SeO2) | 2,3-Dimethylquinoline-4-carbaldehyde | Selective oxidation of the C4-methyl group |

| Chromic Acid (H2CrO4) | Quinoline-2,3,4-tricarboxylic acid | Oxidation of methyl groups to carboxylic acids |

Reductive Transformations: Catalytic Hydrogenation Pathways to Saturated Analogues

The quinoline ring system is readily reduced via catalytic hydrogenation to yield 1,2,3,4-tetrahydroquinoline (B108954) derivatives. This transformation involves the saturation of the pyridine ring, while the benzene ring typically remains intact under standard hydrogenation conditions. For this compound, this reaction produces 2,3,4-trimethyl-1,2,3,4-tetrahydroquinoline .

The hydrogenation is typically carried out using a heterogeneous catalyst, such as palladium, platinum, or nickel, under a hydrogen atmosphere. The choice of catalyst and reaction conditions (temperature, pressure) can influence the rate and selectivity of the reaction. For polysubstituted quinolines, the reaction generally proceeds smoothly. acs.orgacs.org

The mechanism of catalytic hydrogenation involves the adsorption of the quinoline and hydrogen onto the catalyst surface. The hydrogen atoms are then added stepwise to the pyridine ring. The reaction is generally stereoselective, leading to the cis-addition of hydrogen, which results in a specific stereochemistry in the resulting tetrahydroquinoline. In the case of 2,3,4-trimethyl-1,2,3,4-tetrahydroquinoline, this would lead to a specific relative stereochemistry of the three methyl groups.

Further reduction of the benzene ring to form decahydroquinoline (B1201275) derivatives is possible but requires more forcing conditions, such as higher pressures, higher temperatures, and more active catalysts like rhodium or ruthenium.

Table 2: Catalytic Hydrogenation of this compound

| Catalyst | Product | Typical Conditions |

| Palladium on Carbon (Pd/C) | 2,3,4-Trimethyl-1,2,3,4-tetrahydroquinoline | 20-50 bar H2, 50-80 °C, solvent (e.g., ethanol) |

| Platinum(IV) Oxide (PtO2) | 2,3,4-Trimethyl-1,2,3,4-tetrahydroquinoline | 1-5 atm H2, room temperature, solvent (e.g., acetic acid) |

| Raney Nickel (Raney Ni) | 2,3,4-Trimethyl-1,2,3,4-tetrahydroquinoline | 50-100 bar H2, 100-150 °C, solvent (e.g., ethanol) |

| Rhodium on Alumina (Rh/Al2O3) | 2,3,4-Trimethyldecahydroquinoline | High pressure and temperature |

Electrophilic Aromatic Substitution Reactions: Regioselectivity and Derivative Formation

Electrophilic aromatic substitution (EAS) on the quinoline ring system predominantly occurs on the electron-rich carbocyclic (benzene) ring rather than the electron-deficient pyridinic ring. The nitrogen atom in the pyridine ring is electron-withdrawing and, under the acidic conditions often used for EAS, becomes protonated, further deactivating the heterocyclic ring.

In this compound, the substitution pattern on the benzene ring (positions 5, 6, 7, and 8) is directed by the combined electronic effects of the fused pyridine ring and the three methyl groups. The fused pyridine ring acts as a deactivating group, making the benzene ring of quinoline less reactive than benzene itself. The three methyl groups on the pyridine ring are electron-donating through hyperconjugation and induction, which can slightly activate the entire ring system, but their primary directing influence is on the pyridine ring itself.

The regioselectivity of EAS on the benzene ring is primarily governed by the stability of the intermediate carbocation (Wheland intermediate). In general, for quinoline, substitution at positions 5 and 8 is favored over positions 6 and 7. This is because the resonance structures of the intermediate for 5- and 8-substitution can be drawn without disrupting the aromaticity of the other ring.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions.

Nitration: Using a mixture of nitric acid and sulfuric acid would likely lead to the formation of 5-nitro-2,3,4-trimethylquinoline and 8-nitro-2,3,4-trimethylquinoline as the major products.

Halogenation: Reaction with bromine or chlorine in the presence of a Lewis acid would similarly yield the 5- and 8-halo derivatives.

Sulfonation: Treatment with fuming sulfuric acid would result in the formation of This compound-8-sulfonic acid , as sulfonation is often reversible and thermodynamically controlled, favoring the sterically less hindered 8-position.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally difficult to perform on quinolines. The Lewis acid catalyst (e.g., AlCl3) complexes with the nitrogen atom of the pyridine ring, which strongly deactivates the entire system towards electrophilic attack. quora.com

Table 3: Predicted Regioselectivity of EAS on this compound

| Reaction Type | Reagents | Major Product(s) |

| Nitration | HNO3 / H2SO4 | 5-Nitro- and 8-Nitro-2,3,4-trimethylquinoline |

| Bromination | Br2 / FeBr3 | 5-Bromo- and 8-Bromo-2,3,4-trimethylquinoline |

| Sulfonation | SO3 / H2SO4 | This compound-8-sulfonic acid |

Mechanistic Studies of this compound in Specific Organic Syntheses

While specific mechanistic studies focusing on the reactions of this compound are not extensively documented, its synthesis provides insight into its chemical transformations. A common and versatile method for synthesizing substituted quinolines is the Combes quinoline synthesis . wikipedia.orgiipseries.org The synthesis of this compound can be envisioned through the reaction of aniline (B41778) with 3-methyl-2,4-pentanedione (B1204033) under acidic conditions.

The mechanism of the Combes synthesis involves several key steps:

Formation of an Enamine: The aniline nitrogen performs a nucleophilic attack on one of the carbonyl carbons of 3-methyl-2,4-pentanedione. Subsequent dehydration leads to the formation of an enaminoketone intermediate.

Protonation and Cyclization: The remaining carbonyl group is protonated by the acid catalyst, making it more electrophilic. The electron-rich aniline ring then attacks the protonated carbonyl in an intramolecular electrophilic aromatic substitution reaction. This cyclization is the rate-determining step. wikipedia.org

Dehydration and Aromatization: The resulting intermediate undergoes dehydration to form the final, stable aromatic quinoline ring system.

The regioselectivity of the initial condensation and the subsequent cyclization are key factors in determining the final product. The steric and electronic properties of the substituents on both the aniline and the β-diketone can influence the outcome. wikipedia.org In the synthesis of this compound, the symmetry of the substituted diketone simplifies the initial condensation, but the cyclization step still relies on the nucleophilicity of the ortho position of the aniline.

This synthetic pathway highlights the electrophilic nature of the carbonyl group in the precursor and the nucleophilic character of the aniline ring, which are fundamental reactivity patterns that can be extrapolated to other transformations of the final quinoline product.

Derivatization and Structural Analogues of 2,3,4 Trimethylquinoline

Synthesis and Investigation of Saturated Quinoline (B57606) Derivatives (e.g., Tetrahydroquinolines, Dihydroquinolines)

The saturation of the quinoline ring system to yield dihydroquinolines and tetrahydroquinolines is a key strategy for modifying the molecule's three-dimensional structure and physicochemical properties. The synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline, a closely related analogue, is often achieved through the condensation of aniline (B41778) with acetone. wikipedia.org This reaction can be catalyzed by various acids and metal catalysts. google.comhristov.com

The subsequent hydrogenation of dihydroquinolines provides access to tetrahydroquinolines. For instance, 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (B57472) can be synthesized by the hydrogenation of 1,2-dihydro-2,2,4-trimethylquinoline in the presence of a palladium on carbon (Pd/C) catalyst. prepchem.com This reaction is typically carried out in an ethanol (B145695) solvent under a hydrogen atmosphere at elevated temperatures. prepchem.com Another approach involves the cyclization of substituted anilines and ketones. smolecule.com

The development of efficient synthetic methods for these saturated derivatives is an active area of research. Multicomponent reactions, often employing catalysts like ceric ammonium (B1175870) nitrate (B79036) or iodine, provide a streamlined approach to constructing the dihydroquinoline core. wiley.comrsc.org These methods offer advantages in terms of atom economy and procedural simplicity. The choice of catalyst and reaction conditions can significantly influence the yield and regioselectivity of the synthesis. google.comclockss.org

Table 1: Synthesis of Saturated Derivatives of Trimethylquinoline

| Derivative | Starting Material(s) | Catalyst/Reagents | Key Reaction Type | Reference(s) |

|---|---|---|---|---|

| 2,2,4-Trimethyl-1,2-dihydroquinoline | Aniline, Acetone | Acid catalyst, Metal-modified tungstophosphoric acid | Condensation | wikipedia.org |

| 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline | 1,2-Dihydro-2,2,4-trimethylquinoline | 10% Pd/C, H₂ | Hydrogenation | prepchem.com |

| Substituted Dihydroquinolines | Anilines, Alkynes | Ceric ammonium nitrate, Iodine | Multicomponent Reaction | wiley.comrsc.org |

| 4-Ethoxy-1-methyl-1,2,3,4-tetrahydroquinoline | N-methyl-N-alkylanilines, Vinyl ethers | CuCl₂, t-Butylhydroperoxide | One-pot Formation | mdpi.com |

Hydroxylated and Alkoxylated Analogues of Trimethylquinolines

The introduction of hydroxyl and alkoxyl groups onto the trimethylquinoline scaffold can significantly modulate its biological activity and physical properties. Research has shown that hydroxylated derivatives of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline exhibit notable antioxidant and neuroprotective effects. smolecule.comnih.gov Specifically, 6-hydroxy derivatives have been found to reduce lipid and protein oxidation. smolecule.com

The synthesis of these analogues often involves the use of starting materials already bearing the desired functional group. For example, ethoxyquin (B1671625) (6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline) is a well-known antioxidant. researchgate.netnih.gov The synthesis of such compounds can be achieved through the cyclization of appropriately substituted anilines with ketones. vulcanchem.com

Studies on the inhibitory activity of various hydroxylated and alkoxylated 2,2,4-trimethylhydroquinolines have revealed that the position of the substituent is crucial. researchgate.net 6- and 8-hydroxylated and 6-alkoxylated derivatives generally show high antiradical activity, while 8-methoxyhydroquinolines are less active. researchgate.net The enhanced activity of 6-ethoxylated hydroquinolines is attributed to the conjugation between the nitrogen and oxygen lone pairs in the para position, which stabilizes the resulting aminyl radical. researchgate.net

Table 2: Investigated Hydroxylated and Alkoxylated Trimethylquinoline Analogues

| Compound | Position of Substituent | Observed Properties/Activity | Reference(s) |

|---|---|---|---|

| 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline | 6-OH | Antioxidant, Neuroprotective | smolecule.comnih.gov |

| 6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline (Ethoxyquin) | 6-OC₂H₅ | Antioxidant | researchgate.netnih.gov |

| 8-Hydroxy-2,2,4-trimethylhydroquinolines | 8-OH | High antiradical activity | researchgate.net |

| 8-Methoxy-2,2,4-trimethylhydroquinolines | 8-OCH₃ | Low antiradical and inhibiting activity | researchgate.net |

| 4-Alkoxy-2-phenylquinoline derivatives | 4-OR | Potent antiplatelet activity | nih.gov |

Aryl-Substituted Quinoline Derivatives and Their Synthetic Exploration

The incorporation of aryl groups into the quinoline structure represents another important avenue for creating diverse analogues with potential applications in pharmaceuticals and materials science. researchgate.net A variety of synthetic strategies have been developed to achieve this, often involving multicomponent reactions. rsc.org

One common approach is the Friedländer synthesis, which involves the reaction of a 2-aminobenzophenone (B122507) with a compound containing a reactive methylene (B1212753) group. rsc.org More recent methods utilize metal-free catalytic systems, for instance, using p-toluenesulfonic acid (p-TSA) to catalyze the reaction between anilines, aryl acetylenes, and dimethyl sulfoxide (B87167) (DMSO), where DMSO acts as a C2 carbon source. rsc.org Other innovative methods include the use of an acidic I₂-DMSO system to convert aspartates or phenylalanines and anilines into 3-arylquinolines. organic-chemistry.org

The synthesis of 4-arylquinoline derivatives can be achieved from 2-aminobenzophenone derivatives and acetylenic esters. researchgate.net Furthermore, one-pot reactions of cinnamaldehyde (B126680) derivatives, dimedone, and various amines in the presence of catalysts like ZnCl₂ or ZrO₂ can yield N-substituted-4-arylquinolines. clockss.org These methods provide access to a wide range of aryl-substituted quinolines with different substitution patterns.

Characterization of Naturally Occurring Quinoline Alkaloids

Quinoline alkaloids are a diverse group of naturally occurring compounds found in various plants, microorganisms, and even animals. wikipedia.orgnih.gov They are often derived from tryptophan or anthranilic acid. wikipedia.org While 2,3,4-trimethylquinoline itself has been isolated from the seeds of Peganum harmala, a plant known for its diverse alkaloid content, the broader family of quinoline alkaloids includes many other structurally related compounds. researchgate.net

Notable examples of quinoline alkaloids include quinine (B1679958) and its stereoisomer quinidine, which are extracted from the bark of the Cinchona tree and have well-documented antimalarial properties. nih.govlongdom.org Other examples include camptothecin, a potent anticancer agent isolated from Camptotheca acuminata, and various simple quinolines found in marine organisms. nih.govnih.gov The isolation and structural elucidation of these natural products provide valuable insights for the design of new synthetic quinoline derivatives with potential therapeutic applications. researchgate.netrsc.org

Table 3: Examples of Naturally Occurring Quinoline Alkaloids

| Alkaloid | Natural Source | Notable Biological Activity | Reference(s) |

|---|---|---|---|

| This compound | Seeds of Peganum harmala | Antidepressant effects of the plant extract have been studied. | researchgate.net |

| Quinine | Bark of Cinchona tree | Antimalarial | nih.govlongdom.org |

| Quinidine | Bark of Cinchona tree | Antimalarial, Antiarrhythmic | wikipedia.org |

| Camptothecin | Camptotheca acuminata | Anticancer | nih.gov |

| Cinchonine | Bark of Cinchona tree | Antimalarial | wikipedia.org |

| Cinchonidine | Bark of Cinchona tree | Antimalarial | wikipedia.org |

Structure-Activity Relationship (SAR) Studies of Trimethylquinoline Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. rsc.org For quinoline derivatives, SAR studies have been instrumental in optimizing their therapeutic potential. orientjchem.org These studies involve systematically modifying the quinoline scaffold and evaluating the resulting changes in activity. ijaems.com

For instance, in the context of anticancer activity, SAR studies on 4-amino-2-trifluoromethyl quinoline derivatives have shown that electronegative groups on a phenyl ring at a specific position can increase activity against certain cancer cell lines. doi.org Similarly, for antifungal activity, the substitution pattern on the quinoline ring is critical, with 6-substituted derivatives showing more potent activity than those substituted at the 7- or 8-positions. doi.org

In the case of 2-arylquinoline derivatives, studies have revealed that C-6 substituted 2-phenylquinolines display significant activity against certain cancer cell lines. rsc.org The nature and position of substituents on both the quinoline core and the aryl moiety play a crucial role in determining the compound's cytotoxicity and selectivity. rsc.org These SAR insights are invaluable for the rational design of new, more effective quinoline-based therapeutic agents. dndi.org

Advanced Spectroscopic and Analytical Characterization Techniques for 2,3,4 Trimethylquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 2,3,4-trimethylquinoline by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

¹H-NMR: The proton NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons present. The aromatic protons on the quinoline (B57606) ring system typically appear in the downfield region, while the protons of the three methyl groups resonate at higher field strengths. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals are crucial for assigning each proton to its specific position in the molecule.

Table 1: Representative NMR Data for Trimethylquinoline Derivatives

| Compound | Nucleus | Solvent | Chemical Shift (ppm) |

| 2-ethyl-3,8-dimethylquinoline | ¹H NMR | CDCl₃ | 7.76 (s, 1H), 7.53 (d, J = 8.0 Hz, 1H), 7.44 (d, J = 6.9 Hz, 1H), 7.31 (t, J = 7.7 Hz, 1H), 2.97 (q, J = 7.4 Hz, 2H), 2.79 (s, 3H), 2.44 (s, 3H), 1.42 (t, J = 7.4 Hz, 3H) rsc.org |

| 2-ethyl-3,8-dimethylquinoline | ¹³C NMR | CDCl₃ | 161.48, 145.60, 136.68, 135.47, 129.10, 128.23, 127.10, 125.23, 124.61, 29.23, 19.00, 17.82, 12.12 rsc.org |

| 2,5,7-Trimethylquinoline | ¹H NMR | CDCl₃ | 2.55 (s, 3H), 2.35 (s, CH₃), 2.35 (s, CH₃), 7.08-8.05 (m, 4H) rsc.org |

| 2,5,7-Trimethylquinoline | ¹³C NMR | CDCl₃ | 25.2 (CH₃), 22.5 (CH₃), 24.6 (CH₃), 123.3, 139.7, 146.5, 158.0 (ipso carbons), 120.5-131.0 (aromatic carbons) rsc.org |

| 2-ethyl-3,6,8-trimethylquinoline | ¹H NMR | CDCl₃ | 7.65 (s, 1H), 7.27 (s, 2H), 2.94 (q, J = 7.4 Hz, 2H), 2.75 (s, 3H), 2.43 (s, 3H), 2.41 (s, 3H), 1.39 (t, J = 7.8 Hz, 3H) rsc.org |

| 2-ethyl-3,6,8-trimethylquinoline | ¹³C NMR | CDCl₃ | 160.53, 144.21, 136.26, 134.90, 134.71, 130.53, 129.03, 127.19, 123.50, 29.14, 21.54, 19.01, 17.71, 12.19 rsc.org |

Mass Spectrometry (MS) Applications in Compound Analysis (GC-MS, FAB-MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and fragmentation pattern of this compound, providing strong evidence for its identity.

GC-MS: Gas Chromatography-Mass Spectrometry is particularly useful for volatile compounds like this compound. nih.gov In GC-MS, the compound is first separated from a mixture by gas chromatography and then introduced into the mass spectrometer. The electron ionization (EI) mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight (171.24 g/mol ). nih.gov The spectrum will also display a series of fragment ions, with the most abundant peaks often being the molecular ion itself and fragments resulting from the loss of methyl groups or other stable neutral species. nih.gov The NIST Mass Spectrometry Data Center provides reference spectra for this compound, showing a top peak at m/z 171 and other significant peaks at m/z 170 and 156. nih.gov

FAB-MS: Fast Atom Bombardment-Mass Spectrometry is a soft ionization technique that is well-suited for the analysis of alkaloids and other polar or thermally labile compounds. nih.gov In positive ion FAB-MS, a protonated molecular ion [M+H]⁺ is typically observed, which helps to confirm the molecular weight. nih.gov While detailed FAB-MS studies specifically on this compound are not extensively reported, the technique has been successfully applied to differentiate isomeric bis-quinolizidine alkaloids by analyzing their fragmentation patterns. nih.gov This suggests that FAB-MS could provide valuable structural information for this compound and its derivatives.

Table 2: GC-MS Data for this compound

| Parameter | Value | Source |

| Molecular Weight | 171.24 g/mol | nih.gov |

| Molecular Formula | C₁₂H₁₃N | nih.gov |

| m/z Top Peak | 171 | nih.gov |

| m/z 2nd Highest | 170 | nih.gov |

| m/z 3rd Highest | 156 | nih.gov |

| Kovats Retention Index (Standard non-polar) | 1616 | nih.gov |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its chemical bonds.

Key expected vibrational modes include:

C-H stretching vibrations of the aromatic ring and the methyl groups. Aromatic C-H stretches typically appear in the range of 3100-3000 cm⁻¹. researchgate.net

C=C and C=N stretching vibrations within the quinoline ring system, which are expected in the 1650-1450 cm⁻¹ region.

C-H bending vibrations of the methyl groups.

The analysis of the IR spectrum, often in conjunction with theoretical calculations (e.g., using DFT methods), allows for a detailed assignment of the observed vibrational bands, further confirming the compound's structure. researchgate.netresearchgate.net

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography provides the most definitive three-dimensional structural information for a crystalline compound. While a crystal structure for this compound itself may not be readily available in the literature, the structures of its derivatives have been determined. researchgate.net

Chromatographic Methods for Separation, Identification, and Quantification

Chromatographic techniques are essential for separating this compound from complex mixtures, assessing its purity, and quantifying its concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Analysis

As previously mentioned, GC-MS is a powerful tool for the analysis of volatile compounds. nih.gov The gas chromatograph separates this compound from other components in a sample based on its volatility and interaction with the stationary phase of the GC column. The retention time of the compound is a characteristic property under specific chromatographic conditions. Following separation, the mass spectrometer provides definitive identification based on the mass-to-charge ratio of the molecular ion and its fragmentation pattern. rsc.org This technique has been used to identify this compound in various matrices, including plant extracts. researchgate.netresearchgate.net

Liquid Chromatography (LC) Methods for Detection and Purity Assessment

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), is widely used for the analysis of quinoline derivatives. sielc.comtandfonline.com These methods are suitable for compounds that are not sufficiently volatile for GC.

In a typical reverse-phase HPLC method, a nonpolar stationary phase is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. sielc.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection can be achieved using various detectors, including UV-Vis and fluorescence detectors, or by coupling the LC system to a mass spectrometer (LC-MS). LC-MS provides both retention time data and mass spectral information, enhancing the confidence in compound identification and purity assessment. tandfonline.comsigmaaldrich.comnih.gov These methods can be scaled up for preparative separation to isolate impurities. sielc.com

Fluorescence Detection in Analytical Methodologies

Fluorescence spectroscopy is a highly sensitive analytical technique that can be employed for the quantitative determination of fluorescent compounds. This compound has been identified as a fluorescent probe, particularly noted for its ability to bind to DNA, which underscores its inherent fluorescent properties. biosynth.com While specific detailed studies on the fluorescence characteristics of this compound are not extensively documented in publicly available literature, the principles of fluorescence detection and its application can be effectively illustrated by examining a structurally similar compound, 1,2-dihydro-2,2,4-trimethylquinoline (TMQ).

Research on TMQ has demonstrated its native fluorescence, making it suitable for direct analysis without the need for derivatization. sid.ir A study on the fluorimetric determination of TMQ in various solvents revealed optimal excitation and emission wavelengths. sid.ir In a propan-1-ol solution, TMQ exhibits maximum excitation at 334 nm and a maximum emission at 412 nm. sid.ir The fluorescence intensity of TMQ was found to be directly proportional to its concentration over a defined range, allowing for quantitative analysis. sid.ir

The analytical parameters for the fluorimetric determination of TMQ have been established, providing a valuable reference for potential methodologies for this compound. The method for TMQ was validated, showing a linear relationship between fluorescence intensity and concentration from 0.05 to 5 µg/ml. sid.ir The limit of quantification (LOQ) for TMQ was determined to be 0.05 µg/ml, highlighting the high sensitivity of this technique. sid.ir The precision of the method was also found to be high, with a low coefficient of variation. sid.ir

These findings for TMQ suggest that a similar fluorescence-based analytical method could be developed for this compound. The methyl group positions on the quinoline ring would likely influence the specific excitation and emission maxima, as well as the quantum yield, but the fundamental principle of detection would remain the same. Such a method would be valuable for the trace analysis of this compound in various matrices.

Table 1: Fluorimetric Determination Parameters for a Structurally Similar Compound (1,2-dihydro-2,2,4-trimethylquinoline)

| Parameter | Value | Reference |

|---|---|---|

| Excitation Wavelength (λex) | 334 nm | sid.ir |

| Emission Wavelength (λem) | 412 nm | sid.ir |

| Solvent | Propan-1-ol | sid.ir |

| Linear Range | 0.05 - 5 µg/ml | sid.ir |

| Limit of Quantification (LOQ) | 0.05 µg/ml | sid.ir |

Derivative Ultraviolet (UV) Spectrometric Methods

Derivative ultraviolet (UV) spectrometry is a powerful analytical technique used to enhance the resolution of overlapping spectral bands and to eliminate background interference. This method involves the mathematical differentiation of a zero-order UV spectrum with respect to wavelength. The first derivative (D1) and higher-order derivatives can reveal hidden peaks and facilitate the quantification of a target analyte in a complex mixture where the spectra of different components overlap.

The principle of derivative spectrometry lies in its ability to resolve overlapping spectra. For instance, in a mixture containing multiple components with similar UV absorption maxima, the zero-order spectrum may appear as a single, broad band. The first-derivative spectrum, however, will show zero crossings at the wavelengths of the absorption maxima of the individual components, with positive and negative peaks that can be used for quantification. Higher-order derivatives can further enhance resolution, although they may also increase the signal-to-noise ratio.

The utility of derivative spectrophotometry has been demonstrated in the analysis of other complex mixtures, such as the determination of 2-mercaptobenzimidazole (B194830) in the presence of other rubber additives. researchgate.net This highlights the potential of the technique for the selective determination of this compound in samples containing other UV-absorbing species. The development of a derivative UV spectrometric method for this compound would involve recording its UV spectrum in a suitable solvent, and then applying mathematical differentiation to identify the optimal derivative order and wavelength for quantification, where interference from other components is minimal.

Table 2: Principles of Derivative UV Spectrometry for Analytical Applications

| Derivative Order | Characteristics and Applications |

|---|

| First Derivative (D1) | - Passes through zero at the λmax of the zero-order band.

Applications in Chemical Synthesis and Materials Science

2,3,4-Trimethylquinoline as a Building Block in Complex Chemical Syntheses

This compound is a versatile heterocyclic compound that serves as a valuable starting material, or building block, for the synthesis of more complex molecules. smolecule.comsolubilityofthings.com Its unique structure, featuring a quinoline (B57606) core with three methyl groups, allows for a variety of chemical transformations, making it a key intermediate in organic synthesis. smolecule.com

The reactivity of this compound enables several types of chemical reactions:

Oxidation: The compound can be oxidized to produce a range of quinoline derivatives. The use of different oxidizing agents can alter the molecule's electronic properties, thereby modifying its reactivity for subsequent synthetic steps. smolecule.com

Reduction: Through processes like catalytic hydrogenation, this compound can be converted into more saturated derivatives, such as tetrahydroquinolines. This transformation is crucial for creating molecules with different three-dimensional structures and properties. smolecule.com

Electrophilic Substitution: The presence of electron-donating methyl groups on the quinoline ring facilitates electrophilic substitution reactions. This allows for the introduction of various functional groups onto the aromatic portion of the molecule, further expanding its utility as a synthetic precursor. smolecule.com

Classic synthetic methodologies, such as the Friedlander Synthesis, which involves the acid-catalyzed condensation of an aniline (B41778) derivative with a carbonyl compound, can be employed to create the this compound scaffold itself. smolecule.com This accessibility, combined with its chemical versatility, positions this compound as a foundational element in the development of new and complex chemical architectures.

Role in the Development of Novel Materials and Specialty Chemicals

The distinct chemical properties of this compound make it a compound of interest in the fields of materials science and specialty chemicals. smolecule.comontosight.ai Its stable heterocyclic structure serves as a robust scaffold that can be incorporated into larger molecular systems to create novel materials with tailored characteristics. smolecule.com

While research is ongoing, the application of this compound as a building block allows for the development of specialty chemicals and advanced materials. smolecule.comechemi.com Its derivatives are explored for their potential to impart specific functions, such as enhanced thermal stability or unique photochemical properties, to polymers and other materials. The ability to modify the core structure through various chemical reactions enables the fine-tuning of properties for specific industrial or research applications. smolecule.com

Industrial Applications of Trimethylquinoline Derivatives

While this compound itself is a valuable synthetic intermediate, its hydrogenated and polymerized derivatives have found significant industrial applications, particularly as stabilizing agents in polymers and construction materials.

A prominent derivative, polymerized 1,2-dihydro-2,2,4-trimethylquinoline (TMQ), is widely used as a potent antioxidant in the rubber industry. asianpubs.orgwikipedia.org This aminic antioxidant is effective in protecting various elastomers from degradation caused by heat and oxygen (thermo-oxidative aging). asianpubs.orgresearchgate.net Its polymeric nature results in low volatility and reduced migration out of the host material, which ensures long-term protection, especially for products used in high-temperature environments. asianpubs.orgwikipedia.org

TMQ is a general-purpose antioxidant suitable for a range of rubbers, including:

Natural Rubber (NR) asianpubs.org

Styrene-Butadiene Rubber (SBR) asianpubs.orgresearchgate.net

Nitrile Rubber (Buna-N) asianpubs.org

Chloroprene Rubber (CR) asianpubs.org

Ethylene Propylene Diene Monomer (EPDM) wikipedia.org

In tire manufacturing, TMQ provides excellent protection against heat aging but offers limited defense against flex-cracking fatigue. wikipedia.org For this reason, it is frequently used in combination with other antidegradants, such as N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD), to create a comprehensive protection system for tire components like sidewalls. wikipedia.orgresearchgate.net Research has also focused on synthesizing new derivatives of TMQ, such as ester, hydrazide, oxadiazole, and triazole variants, to further enhance antioxidant performance in materials like SBR. researchgate.net A study demonstrated that a hydrazide derivative of TMQ exhibited superior antioxidant efficiency, retaining 86.66% of its tensile strength after seven days of aging, compared to 71.97% for commercial TMQ. researchgate.net

| Rubber Type | Primary Benefit | Common Co-additive | Application Example |

|---|---|---|---|

| Natural Rubber (NR) | Protection against thermal and oxidative aging. asianpubs.org | 6PPD | Tire sidewalls, general rubber goods. researchgate.net |

| Styrene-Butadiene Rubber (SBR) | Enhanced thermo-oxidative stability. researchgate.net | - | Tires, footwear, industrial goods. researchgate.net |

| Nitrile Rubber (Buna-N) | Protection against heat and metal-catalyzed oxidation. asianpubs.org | - | Hoses, seals, and gaskets. |

| Chloroprene Rubber (CR) | Good heat aging resistance. asianpubs.org | - | Belts, hoses, and weather-resistant products. |

| EPDM | High inertness towards peroxide cross-linking agents. wikipedia.org | - | Automotive seals, roofing membranes. |

The antioxidant capabilities of trimethylquinoline derivatives are also harnessed to improve the durability of asphalt (B605645), particularly in rubber-modified bitumen used for road paving. Natural rubber, such as crepe rubber, is added to asphalt to enhance its performance, but this can make the binder susceptible to premature aging and degradation from heat and oxidation. mdpi.comscientific.net

The addition of 1,2-dihydro-2,2,4-trimethylquinoline (TMQ) as an antioxidant effectively mitigates this issue, increasing the asphalt's resistance to aging during both the high-temperature mixing process and the service life of the pavement. mdpi.comdntb.gov.ua Studies have demonstrated that incorporating TMQ into crepe rubber-modified asphalt leads to significant improvements in key performance indicators. mdpi.comscientific.nethrpub.org

| Property | Asphalt + 10% Crepe Rubber (No TMQ) | Asphalt + 10% Crepe Rubber + 2% TMQ | Improvement |

|---|---|---|---|

| Penetration (dmm) | 70.2 | 68.7 | Indicates a slightly firmer, more stable binder. scientific.net |

| Softening Point (°C) | 52.30 | 55.45 | Increased resistance to softening at high temperatures. mdpi.com |

| Marshall Stability (kg) | 1252.34 | 1403.96 | Enhanced ability to withstand traffic loads without deformation. scientific.net |

| Rutting Factor (G/Sinδ) after RTFOT (kPa) | 11.2 | 16.1 | Improved resistance to rutting after short-term aging. mdpi.com |

Biological Activity Investigations: in Vitro and Mechanistic Studies

In Vitro Antimicrobial Activity of 2,3,4-Trimethylquinoline and its Derivatives

Some research suggests that quinoline (B57606) derivatives, including this compound, possess antimicrobial properties, positioning them as subjects of interest for further investigation in the development of new antimicrobial agents. solubilityofthings.com However, detailed studies providing specific data on the spectrum of activity or minimum inhibitory concentrations for this compound were not available in the reviewed sources.

Anti-inflammatory Action: Mechanistic Explorations at Cellular Levels

The anti-inflammatory properties of this compound have been noted in several studies. solubilityofthings.combiosynth.comcymitquimica.com Mechanistic explorations suggest that its anti-inflammatory effects may be attributed to its ability to reduce the expression of pro-inflammatory cytokines. smolecule.com Furthermore, the compound has been shown to inhibit inflammatory pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. smolecule.com Due to these properties, it has been suggested that this compound could be a candidate for the treatment of autoimmune diseases. biosynth.com

Antioxidant Efficacy and Cellular Protection Mechanisms

The antioxidant and redox-modulating capabilities of this compound are complex, with some reports presenting conflicting findings. These discrepancies may arise from different experimental systems, concentrations, or cell types used in the studies.

There are contrasting reports on how this compound interacts with cellular antioxidant enzymes. One line of research indicates that the compound enhances the body's antioxidant defense system by boosting the activity of these enzymes, thereby helping to mitigate cellular damage from free radicals. smolecule.com Conversely, other studies have shown that this compound can inhibit the activities of key antioxidant enzymes such as superoxide (B77818) dismutase, catalase, and glutathione (B108866) reductase in rat liver microsomes. biosynth.com

Information regarding the specific ability of this compound to chelate metal ions and its role in redox regulation through this mechanism is not detailed in the available search results.

Neuroprotective Mechanisms in In Vitro and Animal Models

This compound has shown potential as a neuroprotective agent. Studies suggest it may confer these benefits by normalizing chaperone activity and suppressing apoptosis in neuronal cells, which could be valuable in the context of neurodegenerative diseases. smolecule.com In contrast, other research has pointed to a cytotoxic effect in certain contexts, noting that the compound can induce apoptosis in liver cells through caspase activation. biosynth.com This suggests that the effects of this compound may be tissue-specific or dependent on the cellular environment.

Table 1: Summary of Reported Biological Activities of this compound

| Biological Activity | Reported Effect | Mechanism | Source(s) |

|---|---|---|---|

| Anti-inflammatory | Reduction of inflammation | Inhibition of pro-inflammatory cytokines and the NF-κB pathway. | smolecule.comsolubilityofthings.combiosynth.comcymitquimica.com |

| Antioxidant | Enhancement of antioxidant defense | Increased activity of antioxidant enzymes. | smolecule.com |

| Pro-oxidant | Inhibition of antioxidant defense | Inhibition of superoxide dismutase, catalase, and glutathione reductase; generation of ROS. | biosynth.com |

| Neuroprotection | Protection of neuronal cells | Normalization of chaperone activity; suppression of apoptosis. | smolecule.com |

| Cytotoxicity | Induction of apoptosis | Interference with mitochondrial electron transport chain; caspase activation in liver cells. | biosynth.com |

| Antimicrobial | Suggested antimicrobial effects | Not specified. | solubilityofthings.com |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Superoxide dismutase |

| Catalase |

Anticarcinogenic Potential in Cellular and Pre-clinical Models

Detailed studies focusing specifically on the anticarcinogenic potential of this compound in cellular and pre-clinical models are limited in the current scientific literature. However, related quinoline derivatives have been the subject of such investigations. For instance, various 1,2-dihydro-2,2,4-trimethylquinoline derivatives have demonstrated low-micromolar range activities against squamous carcinoma and melanoma cell lines. biorxiv.org

While direct anticarcinogenic studies are not widely documented, research indicates that this compound exhibits cytotoxic effects on both benign and malignant cells. biosynth.com The compound is reported to induce cell death by interfering with the mitochondrial electron transport chain, which leads to the generation of reactive oxygen species. biosynth.com Furthermore, it has been observed to cause apoptosis in liver cells through the activation of caspases. biosynth.com These mechanisms, involving the induction of apoptosis and generation of oxidative stress, are common pathways targeted by various anticancer agents.

Molecular Interactions with Proteins and Enzymes: In Vitro Assays

In vitro studies have shown that this compound can interact with and inhibit the activity of several key enzymes involved in the cellular antioxidant defense system. Specifically, it has been demonstrated to inhibit the activities of superoxide dismutase, catalase, and glutathione reductase in rat liver microsomes. biosynth.com This inhibition disrupts the cell's ability to manage oxidative stress, which can contribute to its cytotoxic effects.

Molecular docking studies are a common computational method used to predict and analyze the binding interactions between small molecules like quinoline derivatives and protein targets. nih.govbohrium.comresearchgate.net While specific docking studies for this compound are not detailed in the available literature, the known enzymatic inhibition suggests direct molecular interactions within the active sites of these enzymes.

Below is a table summarizing the known enzymatic interactions of this compound.

Table 1: In Vitro Enzymatic Inhibition by this compound

| Enzyme | System/Source | Observed Effect | Citation |

|---|---|---|---|

| Superoxide Dismutase | Rat Liver Microsomes | Inhibition of activity | biosynth.com |

| Catalase | Rat Liver Microsomes | Inhibition of activity | biosynth.com |

| Glutathione Reductase | Rat Liver Microsomes | Inhibition of activity | biosynth.com |

DNA Interaction Studies: Intercalation and Fluorescent Probe Applications

A significant area of investigation for this compound is its interaction with DNA. The compound is recognized as a fluorescent probe that binds to DNA, a property that allows it to be used in the detection of genotoxic effects. biosynth.comcymitquimica.comcymitquimica.com

The binding of molecules to DNA can occur through several modes, including intercalation, where a molecule inserts itself between the base pairs of the DNA double helix. nih.gov This mode of binding is common for planar, aromatic molecules and can inhibit crucial cellular processes like DNA replication and transcription. The specific arrangement of the methyl groups on the quinoline ring is expected to influence the binding affinity and mode of interaction. For example, studies on isomers like 2,4,8-trimethylquinoline (B92759) have noted its capacity for DNA intercalation, suggesting that this is a plausible mechanism for other trimethylquinoline isomers as well.

The interaction of this compound with DNA is linked to its observed cytotoxic properties. By binding to DNA, it can trigger cellular damage responses and contribute to the induction of apoptosis. biosynth.com Its fluorescent nature makes it a valuable tool for visualizing these interactions and studying DNA damage in a laboratory setting. biosynth.comcymitquimica.comcymitquimica.com

The table below outlines the key findings related to this compound's interaction with DNA.

Computational and Theoretical Chemical Studies of 2,3,4 Trimethylquinoline

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in predicting the electronic structure and chemical reactivity of molecules. These methods solve approximations of the Schrödinger equation to determine molecular properties such as geometry, energy levels of molecular orbitals, and the distribution of electron density.

Research on various quinoline (B57606) derivatives demonstrates the utility of these calculations. For instance, DFT and ab initio Hartree-Fock (HF) calculations have been performed on isomers like 2-,4-,6-methylquinoline using the 6-31++G(d,p) basis set to determine their optimized molecular geometry and vibrational frequencies. researchgate.net Such studies often compute key electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. A small HOMO-LUMO energy gap generally implies higher chemical reactivity. epstem.net

In a study on newly synthesized quinoline derivatives, DFT calculations at the B3LYP/6-31G'(d,p) level were used to determine properties like the electrophilicity index, chemical potential, hardness, and softness. rsc.org The molecular electrostatic potential (MEP) is another important property derived from these calculations, which maps the electrostatic potential onto the electron density surface. epstem.net The MEP helps visualize the charge distribution and is used to predict how a molecule will interact with other species, identifying sites for electrophilic and nucleophilic attack. bohrium.com For example, in studies of quinoline-based hybrids, the MEP provides an indication of the molecule's net electrostatic effect. bohrium.com

| Property | Calculated Value | Method/Basis Set | Source |

| HOMO Energy | -6.15 eV | B3LYP/6-311G(d,p) | epstem.net |

| LUMO Energy | -1.98 eV | B3LYP/6-311G(d,p) | epstem.net |

| Energy Gap (ΔE) | 4.17 eV | B3LYP/6-311G(d,p) | epstem.net |

| Dipole Moment | 3.58 Debye | B3LYP/6-311G(d,p) | epstem.net |

| Total Energy | -1099.88 a.u. | B3LYP/6-311G(d,p) | epstem.net |

This table presents data for 2-Methoxy-4-[(3-p-Methylbenzyl-4,5-Dihydro-1H-1,2,4-Trıazol-5-One-4-YL)Azomethine] Phenyl-2-Methylbenzoate to exemplify typical quantum chemical outputs.

For trimethylquinolines, the specific placement of the three methyl groups significantly influences the compound's electronic properties and chemical reactivity compared to the parent quinoline molecule. These electron-donating groups can alter the electron density on the aromatic rings, affecting the molecule's basicity and its susceptibility to various chemical reactions.

Molecular Modeling and Docking Simulations for Biological Target Interactions

Molecular modeling and docking simulations are essential computational techniques for predicting how a ligand, such as a quinoline derivative, might bind to a biological target, typically a protein or nucleic acid. These methods are a cornerstone of structure-based drug design.

Docking studies on various quinoline derivatives have successfully elucidated their binding interactions with specific receptors. For example, molecular modeling of 6-aryl-1,2-dihydro-2,2,4-trimethylquinoline derivatives has been used to analyze their function as human progesterone (B1679170) receptor (PR) modulators. nih.gov In such studies, the most active compounds are docked into the protein's crystal structure to analyze the ligand-receptor interactions in three-dimensional space. nih.gov These analyses can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, with specific amino acid residues in the receptor's binding pocket.

In another example, molecular modeling of benzimidazole-1,2,3-triazole-quinoline hybrids suggested binding interactions with Val 61, Gly 62, Glu 65, Ala 66, and Phe 69 amino acids in a manner similar to bedaquiline, an approved anti-tuberculosis drug. bohrium.com Similarly, in silico target prediction for 1,2-dihydro-2,2,4-trimethylquinoline derivatives identified potential interactions with cancer-related targets like ROCK/Fyn and their associated pathways. researchgate.netbiorxiv.org The binding affinity, often expressed as a docking score or a calculated inhibition constant (Ki), provides a quantitative estimate of the binding strength.

Table 2: Representative Molecular Docking Results for Quinoline Derivatives with Biological Targets

| Quinoline Derivative Class | Protein Target | Key Interacting Residues | Predicted Binding Affinity/Score | Source |

| 6-Aryl-1,2-dihydro-2,2,4-trimethylquinolines | Progesterone Receptor (2OVH) | Not specified | Mean PMF Dock Score: -86.41 | nih.gov |

| Benzimidazole-triazole-quinoline hybrids | Mycobacterial ATP synthase | Val 61, Gly 62, Glu 65, Ala 66, Phe 69 | Not specified | bohrium.com |

| Dithioloquinolinethione derivatives | Dihydrofolate Reductase (DHFR) | Not specified | IC50: 4.33–5.54 µM | researchgate.net |

| Dihydroquinoline derivatives | Glucocorticoid Receptor (GR) | Not specified | Good binding affinity reported | researchgate.net |

In Silico Approaches for Drug Discovery and Lead Optimization

In silico methods encompass a range of computational tools used to screen, identify, and optimize lead compounds in the drug discovery pipeline. These approaches, including Quantitative Structure-Activity Relationship (QSAR) modeling and ADMET prediction, are faster and more cost-effective than traditional experimental screening.

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a series of progesterone receptor modulators that included 6-aryl-1,2-dihydro-2,2,4-trimethylquinolines, QSAR models were developed that could explain over 72% of the variance in activity. nih.gov These models suggested that molecular topology, atomic polarizability, electronegativity, and van der Waals volume were significant factors influencing ligand binding affinity. nih.gov Such models are validated by predicting the activity of test and validation sets of compounds, with high predictive correlation coefficients (R²_pred) indicating a robust model. nih.gov

ADMET prediction is another critical in silico tool. It estimates the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a compound. nih.gov Predicting these properties early helps to eliminate candidates that are likely to fail in later stages of drug development due to poor pharmacokinetics or toxicity. In silico ADMET studies of novel quinoline-based hybrids revealed favorable physicochemical properties and good drug-likeness. bohrium.com Similarly, tools like the SwissTargetPrediction web server can be used to predict likely protein targets and assess pharmacokinetic and ADMET attributes for hit molecules. researchgate.netbiorxiv.org

Table 3: Statistical Quality of a Representative QSAR Model for Quinoline Derivatives (Note: Data is for QSAR models developed for a series of human progesterone receptor modulators)

| Dataset | Number of Compounds (n) | Predictive R² (R²_pred) | Standard Error (se) | Modified R² (R²_m) | Source |

| Training Set | 100 | 0.702 | 0.487 | N/A | nih.gov |

| Test Set | 30 | 0.705 | 0.531 | 0.635 | nih.gov |

| Validation Set | 40 | 0.715 | 0.496 | 0.680 | nih.gov |

Theoretical Analysis of Reaction Mechanisms and Transition States

Theoretical chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions, including the identification of intermediates and the characterization of transition states. By calculating the potential energy surface of a reaction, chemists can determine the most likely reaction pathway and the energy barriers that must be overcome.

A pertinent example is the DFT study on the reaction between 2,4-diisocyanatotoluene (2,4-TDI) and various amine compounds, including the related 1,2-dihydro-2,2,4-trimethylquinoline. pku.edu.cn Using the B3LYP/6-31+G(d,p) level of theory, researchers calculated the reaction pathways and energy barriers. pku.edu.cn The study found that the catalytic addition of 2,4-TDI with aromatic amines like 1,2-dihydro-2,2,4-trimethylquinoline proceeds via a two-step mechanism. pku.edu.cn The first step was identified as the rate-limiting step of the reaction. pku.edu.cn

These calculations provide quantitative data on the activation energies of transition states, offering a deeper understanding of reaction kinetics that aligns with experimental results. pku.edu.cn Theoretical studies can also be used to understand the conformational preferences of molecules, such as in C-N coupled dimers of 1,2-dihydro-2,2,4-trimethylquinoline, where calculations showed a preference for a perpendicular orientation between the monomer units. colab.ws General reactions that trimethylquinolines undergo, such as oxidation, reduction, and electrophilic substitution, can also be modeled to understand their mechanisms and predict outcomes.

Table 4: Calculated Energy Barriers for a Reaction Involving a Dihydro-trimethylquinoline Derivative (Note: Data is for the reaction between 2,4-TDI and 1,2-dihydro-2,2,4-trimethylquinoline)

| Reaction Step | Description | Calculated Energy Barrier | Source |

| Step 1 (TS1) | First transition state | Lower than for non-aromatic amines | pku.edu.cn |

| Step 2 (TS2) | Second transition state | Not specified as rate-limiting | pku.edu.cn |

Emerging Research Areas and Future Perspectives for 2,3,4 Trimethylquinoline

Development of Novel and Sustainable Synthetic Routes

The synthesis of 2,3,4-trimethylquinoline has traditionally relied on multi-step reactions. solubilityofthings.com However, current research is actively exploring more sustainable and efficient synthetic pathways. A key area of focus is the development of novel catalytic systems to improve reaction yields and reduce environmental impact.

One promising approach involves the use of heterogeneous catalysts, such as micro-meso-macroporous zeolites like H-Y-MMM. These catalysts offer advantages in the condensation reaction of aniline (B41778) with acetone, a common method for producing quinoline (B57606) derivatives. google.com Research is also investigating the use of metal-free and aerobic conditions, which would further enhance the sustainability of the synthesis process. rsc.org The classic Friedländer synthesis, which involves the condensation of an aniline derivative with a carbonyl compound, remains a viable method, and efforts are underway to optimize this reaction using acid catalysts. smolecule.com

Another avenue of exploration is the use of alternative starting materials and reaction conditions. For example, the Skraup-Doebner-Von Miller quinoline synthesis is being re-examined, with studies proposing alternative mechanistic pathways that could lead to more controlled and efficient syntheses. acs.org These novel approaches aim to overcome the limitations of traditional methods, which often require harsh reaction conditions and produce significant waste.

Table 1: Comparison of Synthetic Routes for Quinoline Derivatives

| Synthetic Method | Key Features | Advantages | Challenges |

| Friedländer Synthesis | Condensation of an aniline with a carbonyl compound. smolecule.com | Well-established, versatile. | Often requires acid catalysts. smolecule.com |

| Skraup-Doebner-Von Miller Synthesis | Reaction of anilines with α,β-unsaturated carbonyl compounds. acs.org | Can produce a variety of quinoline derivatives. | Mechanism is complex and still under investigation. acs.org |

| Catalytic Cyclization | Use of heterogeneous catalysts like zeolites. google.com | Reusable catalysts, potentially more sustainable. google.com | Catalyst efficiency and stability can be a concern. |

| Metal-Free Aerobic Synthesis | Avoids the use of metal catalysts. rsc.org | Environmentally friendly, reduces metal contamination. rsc.org | May require longer reaction times or specific substrates. rsc.org |

Design and Synthesis of Advanced Trimethylquinoline Derivatives with Tailored Properties

A significant area of emerging research is the design and synthesis of novel this compound derivatives with specific, tailored properties for various applications. By strategically modifying the core quinoline structure, researchers can fine-tune the compound's electronic and steric characteristics to enhance its biological activity or material properties.

The introduction of different functional groups onto the quinoline ring can dramatically alter its behavior. For instance, the addition of electron-withdrawing or electron-donating groups can influence the molecule's reactivity and its interactions with biological targets. Researchers are exploring a wide range of substituents, including halogens, hydroxyl groups, and aryl moieties, to create a diverse library of derivatives. mdpi.com

For example, the synthesis of 6-aryl-1,2-dihydro-2,2,4-trimethylquinolines has led to the discovery of potent nonsteroidal progesterone (B1679170) receptor antagonists. acs.org Similarly, the creation of hydroxylated derivatives, such as 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline, has shown promise in alleviating oxidative stress and inflammation. mdpi.comnih.gov These examples highlight the potential of rational drug design to develop new therapeutic agents based on the this compound scaffold.

Deeper Mechanistic Elucidation of Biological Activities

While preliminary studies have revealed the potential of this compound and its derivatives to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects, a deeper understanding of their mechanisms of action is crucial for their development as therapeutic agents. solubilityofthings.comsmolecule.com

Current research is focused on elucidating the specific molecular targets and signaling pathways through which these compounds exert their effects. For example, studies are investigating how trimethylquinoline derivatives interact with key enzymes and receptors involved in disease processes. Techniques such as protein binding studies and enzyme inhibition assays are being employed to identify these interactions. smolecule.com

In the context of its antioxidant properties, research suggests that this compound may enhance the activity of antioxidant enzymes and reduce oxidative stress. smolecule.com Further investigation is needed to pinpoint the specific enzymes and pathways involved. Similarly, the anti-inflammatory activity of some derivatives is thought to be mediated through the inhibition of pro-inflammatory cytokines and pathways like the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. smolecule.comnih.gov

Understanding the genotoxic and cytotoxic effects is also a critical aspect of this research. Some studies have shown that certain trimethylquinoline derivatives can induce cell death by interfering with the mitochondrial electron transport chain and generating reactive oxygen species. biosynth.com A thorough evaluation of these effects is essential for assessing the safety profile of any potential drug candidate.

Exploration of New Applications in Chemical Technology and Life Sciences

The unique properties of this compound and its derivatives make them attractive candidates for a variety of applications in both chemical technology and the life sciences. solubilityofthings.com

In the realm of materials science, these compounds can serve as building blocks for the synthesis of novel materials with specific optical, electronic, or thermal properties. smolecule.com Their aromatic structure and potential for functionalization make them versatile synthons for creating more complex molecules. solubilityofthings.com For instance, they have been investigated for their use in the production of dyes and as additives in rubber to enhance performance. solubilityofthings.comlookchem.com

In the life sciences, the potential therapeutic applications of this compound derivatives are a major focus of research. Their demonstrated antioxidant and neuroprotective effects suggest they could be valuable in the development of treatments for neurodegenerative diseases. smolecule.com Furthermore, their anti-inflammatory and potential anticancer properties are also being actively explored. solubilityofthings.comsmolecule.com The ability of some derivatives to act as fluorescent probes that bind to DNA also opens up possibilities for their use in diagnostics and as tools for studying genotoxic effects. biosynth.com

As research continues to uncover the full potential of this fascinating class of compounds, it is likely that new and innovative applications will emerge in the years to come.

Q & A

Q. What are the common synthetic routes for 2,3,4-Trimethylquinoline, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : this compound can be synthesized via multicomponent coupling reactions using alkyne, amine, and aldehyde precursors under solvent-free conditions with zinc(II) tristearate catalysts. Ligand-free protocols reduce byproduct formation . For structural analogs like 2,4,6-trimethylquinoline, stepwise synthesis from p-toluidine involves ketone intermediates (e.g., 4-(p-tolylamino)pent-3-ene-2-one), cyclized under acidic conditions . Optimization includes varying catalyst loading (5–10 mol%), temperature (80–120°C), and inert atmospheres to suppress oxidation .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound and its derivatives?

- Methodological Answer :

- NMR : and NMR identify methyl group positions and aromatic proton environments. For example, methyl protons in the 2,3,4 positions show distinct splitting patterns at δ 2.1–2.8 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ions (e.g., [M+H] at m/z 200.143) and fragmentation patterns for structural validation .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve impurities. Mobile phases (acetonitrile/water, 70:30) achieve retention times of ~8–10 minutes .

Advanced Research Questions

Q. How can researchers investigate the synergistic antioxidant effects of this compound in polymer systems?

- Methodological Answer :